Ziprasidone is an atypical antipsychotic medication with a multifaceted pharmacological profile, primarily used in the treatment of schizophrenia and bipolar disorder. It has a unique receptor binding profile, which includes antagonistic activity at dopamine D2 and serotonin 5-HT2A receptors, and agonistic activity at the 5-HT1A receptor. Additionally, it inhibits the reuptake of serotonin and norepinephrine, which may contribute to its therapeutic effects36. This comprehensive analysis will delve into the mechanism of action of ziprasidone, particularly its hydrochloride salt form, and explore its applications across various fields, including its impact on sleep, receptor occupancy in schizophrenia, and potential use in treatment-resistant depression and PTSD.
Ziprasidone has been shown to significantly improve sleep continuity, increase slow wave sleep, and affect REM sleep parameters in healthy male subjects. These effects are likely related to its antagonism at 5-HT2C receptors and agonism at 5-HT1A receptors, as well as its inhibition of serotonin and norepinephrine reuptake. The REM sleep-suppressing properties of ziprasidone resemble those of most antidepressants and may be clinically relevant, suggesting potential applications in sleep disorders associated with psychiatric conditions1.
In patients with schizophrenia, ziprasidone has demonstrated greater 5-HT2 receptor occupancy compared to D2 receptor occupancy at therapeutic doses. This receptor occupancy profile is consistent with other atypical antipsychotics and suggests that doses closer to 120 mg/day may be optimal for treatment. The drug's receptor binding characteristics are indicative of its efficacy in treating both positive and negative symptoms of schizophrenia278.
Ziprasidone has been studied as an augmentation strategy for selective serotonin reuptake inhibitors (SSRIs) in patients with major depressive disorder who did not respond adequately to SSRIs alone. The addition of ziprasidone resulted in a significant decrease in depressive symptoms for some patients, indicating a potential role in the management of treatment-resistant depression9.
In a rat model of PTSD, ziprasidone treatment ameliorated anxiety-like behaviors and up-regulated neurogenesis in the hippocampus. The drug's effects on the ERK1/2 signaling cascade and its neuroprotective actions suggest that ziprasidone may be beneficial in treating PTSD in humans, although further research is needed to confirm these findings10.
Hydroxy Ziprasidone is classified as a small molecule drug and falls under the category of antipsychotics. It is derived from ziprasidone, which was first approved for clinical use in 2001. The compound acts primarily on various neurotransmitter receptors in the brain, including serotonin and dopamine receptors, contributing to its antipsychotic effects.
The synthesis of Hydroxy Ziprasidone typically involves several key steps starting from ziprasidone. One common method includes solvent evaporation techniques, which facilitate the introduction of hydroxyl groups into the ziprasidone structure. The general synthetic route can be summarized as follows:
This method allows for efficient production while maintaining high purity levels, essential for pharmaceutical applications .
The molecular formula for Hydroxy Ziprasidone can be represented as , similar to its parent compound ziprasidone but with an additional hydroxyl group. The structural representation includes:
The addition of the hydroxyl group alters the electronic properties of the molecule, potentially affecting its interaction with biological targets .
Hydroxy Ziprasidone undergoes various chemical reactions that are crucial for its synthesis and functionality:
The mechanism of action for Hydroxy Ziprasidone is believed to be similar to that of ziprasidone itself, primarily involving:
Hydroxy Ziprasidone exhibits several notable physical and chemical properties:
These properties are essential for understanding how Hydroxy Ziprasidone behaves in biological environments and its suitability for therapeutic use.
Hydroxy Ziprasidone has potential applications in various scientific domains:
Hydroxy Ziprasidone (C₂₁H₂₁ClN₄O₂S; MW 428.94 g/mol; CAS 884305-08-2) is a monohydroxylated derivative of the antipsychotic ziprasidone. Its core structure retains ziprasidone’s benzisothiazole piperazine and chloro-oxindole moieties, with a hydroxyl group (-OH) typically positioned at the ethyl linker between the piperazine and oxindole rings. This modification generates potential E and Z stereoisomers due to restricted rotation around the newly formed chiral center. Nuclear magnetic resonance (NMR) studies confirm the hydroxyl group’s attachment to the aliphatic carbon, evidenced by characteristic chemical shifts at δ 3.8–4.2 ppm for the methine proton and downfield shifts in adjacent methylene groups. Mass spectrometry reveals a protonated molecular ion at m/z 429.1 [M+H]⁺, with key fragments at m/z 412.9 (loss of OH) and 194.0 (benzisothiazole fragment) [1] [7].
Table 1: Key Spectroscopic Signatures of Hydroxy Ziprasidone
Technique | Characteristic Features |
---|---|
¹H NMR | δ 7.6–7.8 (benzisothiazole-H), δ 6.8–7.2 (oxindole-H), δ 4.1 (-CH-OH), δ 3.2–3.6 (piperazine-CH₂) |
MS (Q-TOF) | [M+H]⁺ at m/z 429.1; fragments at m/z 412.9, 280.0, 194.0 |
UV-Vis | λₘₐₓ 230 nm, 318 nm (aromatic/conjugated systems) |
Hydroxy Ziprasidone is primarily synthesized via two controlled routes:
Critical intermediates include:
Table 2: Key Intermediates in Hydroxy Ziprasidone Synthesis
Intermediate | CAS No./Formula | Role in Synthesis |
---|---|---|
Chloroacetyl Ziprasidone | C₂₁H₂₀Cl₂N₄OS | Alkylating agent for piperazine coupling |
6-Chloro-5-(2-oxoethyl)-2-oxindole | C₁₀H₈ClNO₂ | Aldehyde precursor for reductive amination |
1-(1,2-Benzisothiazol-3-yl)piperazine | C₁₀H₁₂N₄S | Nucleophile for N-alkylation |
Hydroxy Ziprasidone exhibits instability under alkaline and oxidative conditions, forming distinct degradants:
Table 3: Major Degradation Products of Hydroxy Ziprasidone
Stress Condition | Primary Degradant | Molecular Formula | m/z [M+H]⁺ | Formation Pathway |
---|---|---|---|---|
Alkaline (pH 12) | Sulfone (Degradant I) | C₂₁H₂₁ClN₄O₃S | 445.0 | S-oxidation of benzisothiazole |
Oxidative (H₂O₂) | Dimer (Degradant II) | C₄₂H₄₀Cl₂N₈O₄S₂ | 818.1 | Aldol condensation of oxidized intermediate |
Blood/Acetaldehyde | 3-Ethylidene Ziprasidone | C₂₃H₂₃ClN₄OS | 411.0 | Dehydration + Schiff base formation |
Hydroxy Ziprasidone exists in multiple solid-state forms, with crystalline polymorphs offering superior stability:
Table 4: Solid-State Properties of Hydroxy Ziprasidone Polymorphs
Property | Crystalline Form I | Crystalline Form II | Amorphous Form |
---|---|---|---|
XRPD Peaks (2θ) | 7.8°, 12.4°, 15.6°, 26.2° | 6.7°, 10.2°, 20.8° | Broad halo (15–30°) |
Melting Point (°C) | 218–220 | 210–212 (decomp.) | Not applicable |
Hygroscopicity | Non-hygroscopic | Moderate (0.5% @ 80% RH) | High (5–7% @ 75% RH) |
Degradation Rate* | 0.1%/month | 0.3%/month | 1.5%/month |
Rate at 40°C/75% RH
Cyclodextrin (CD) complexation enhances Hydroxy Ziprasidone’s stability by encapsulating its reactive hydroxyl and oxindole groups:
Table 5: Impact of Cyclodextrins on Hydroxy Ziprasidone Stability
Cyclodextrin Type | Complexation Constant (K, M⁻¹) | Degradant Formation in Solution* | Degradant Formation in Solid State* |
---|---|---|---|
SBEβCD | 420 | 350% ↑ | 90% ↓ |
HPβCD (DS=6) | 290 | 180% ↑ | 70% ↓ |
MβCD | 150 | 50% ↑ | 60% ↓ |
No CD | - | 100% (control) | 100% (control) |
Relative to free Hydroxy Ziprasidone after 14 days at 60°C (solution) or γ-irradiation (solid)
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1